molecular formula C9H18O2 B13487781 2,3,5-Trimethylhexanoic acid

2,3,5-Trimethylhexanoic acid

Cat. No.: B13487781
M. Wt: 158.24 g/mol
InChI Key: JDIKWIQTECEGHO-UHFFFAOYSA-N
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Description

2,3,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its unique structural properties. This compound is used in various industrial applications, including the production of synthetic lubricants and as a corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,3,5-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation. This method allows for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Acid chlorides, bromides.

Scientific Research Applications

2,3,5-Trimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of synthetic lubricants, corrosion inhibitors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can act as a precursor for the synthesis of bioactive molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethylhexanoic acid
  • 2,2,4-Trimethylpentanoic acid
  • 2,4,4-Trimethylpentanoic acid

Uniqueness

2,3,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific industrial and research applications.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,3,5-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-6(2)5-7(3)8(4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)

InChI Key

JDIKWIQTECEGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)C(=O)O

Origin of Product

United States

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